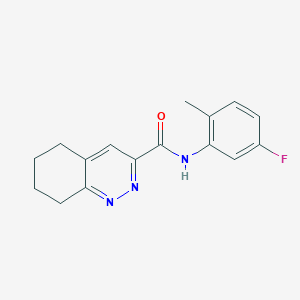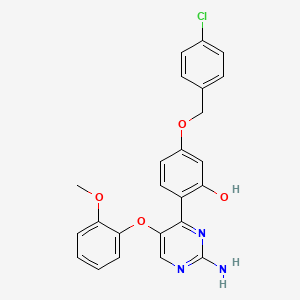![molecular formula C15H14F3N3O2 B2943763 1-{3-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]phenyl}-1H-pyrazole CAS No. 2034246-99-4](/img/structure/B2943763.png)
1-{3-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]phenyl}-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]phenyl}-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes a trifluoroethoxy group, an azetidine ring, and a pyrazole moiety
Métodos De Preparación
The synthesis of 1-{3-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]phenyl}-1H-pyrazole typically involves multiple steps:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the trifluoroethoxy group: This step often involves nucleophilic substitution reactions using trifluoroethanol and suitable leaving groups.
Coupling with the pyrazole moiety: This can be done using various coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent reaction conditions.
Análisis De Reacciones Químicas
1-{3-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]phenyl}-1H-pyrazole can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoroethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling reactions: The pyrazole moiety can participate in coupling reactions, forming larger, more complex molecules.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-{3-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]phenyl}-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Research: It is used in studies investigating its interactions with biological molecules, which can provide insights into its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 1-{3-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]phenyl}-1H-pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparación Con Compuestos Similares
1-{3-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]phenyl}-1H-pyrazole can be compared with other similar compounds, such as:
1-{3-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]phenyl}-1H-imidazole: This compound has a similar structure but contains an imidazole ring instead of a pyrazole ring.
1-{3-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]phenyl}-1H-thiazole:
Propiedades
IUPAC Name |
(3-pyrazol-1-ylphenyl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O2/c16-15(17,18)10-23-13-8-20(9-13)14(22)11-3-1-4-12(7-11)21-6-2-5-19-21/h1-7,13H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHCIHXOAYSFOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)N3C=CC=N3)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2R)-2-[(2,4-dichlorobenzoyl)amino]-4-methylpentanoic acid](/img/structure/B2943680.png)
![4-cyano-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2943681.png)
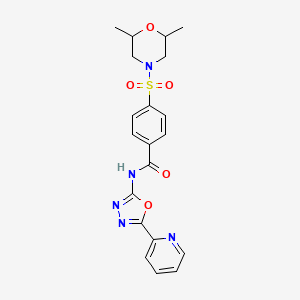
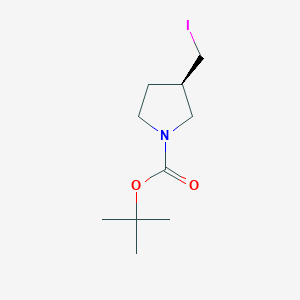
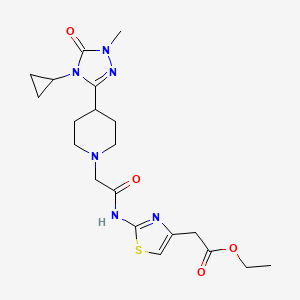
![Ethyl 4-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate](/img/structure/B2943688.png)
![1-([2,3'-Bifuran]-5-ylmethyl)-3-(o-tolyl)urea](/img/structure/B2943689.png)
![Benzo[d]thiazol-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2943692.png)
![5-methyl-N-(3-methylbutyl)-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2943694.png)
![{3-Methylbicyclo[1.1.0]butan-1-yl}methanamine](/img/structure/B2943697.png)
![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2943698.png)
